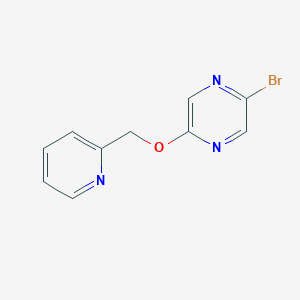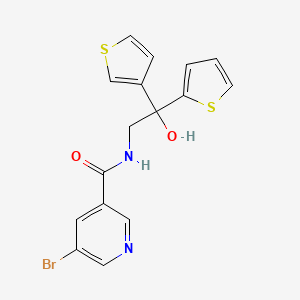
N-(1-(2-(allyloxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H). The structure suggests it may have potential biological activity, but without specific studies or data, it’s hard to predict its exact properties or uses .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. It would likely involve a combination of single, double, and potentially aromatic bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the allyloxy group might be susceptible to reactions involving the double bond, and the amide group could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, amides have high boiling points and are solid at room temperature. They can engage in hydrogen bonding, which can affect their solubility in different solvents .Scientific Research Applications
Anticonvulsant Evaluation
N-(1-(2-(allyloxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide and its derivatives have been extensively studied for their anticonvulsant properties. Research indicates that certain indoline derivatives, including those related to the chemical structure , show significant anticonvulsant activity. These activities are evaluated using various models like the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice (Nath et al., 2021). Another study elaborates on the synthesis of similar compounds and their evaluation as potential anticonvulsant agents, demonstrating comparable potency to established anticonvulsant drugs (Shakya et al., 2016).
Antimicrobial Properties
Research into the antimicrobial properties of certain indoline derivatives, which are structurally related to this compound, has revealed promising results. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms, with some showing significant efficacy (Debnath & Ganguly, 2015).
Analgesic Activity
Studies on acetamide derivatives closely related to the compound have explored their analgesic properties. These derivatives have been synthesized and their potential analgesic activities investigated through various models, revealing significant decreases in pain responses (Kaplancıklı et al., 2012).
Anti-Inflammatory Evaluation
Similarly structured compounds have also been examined for their anti-inflammatory properties. Novel derivatives have been synthesized and evaluated for anti-inflammatory activity using both in vitro and in vivo models, showing promising results and potential applications in anti-inflammatory treatments (Nikalje et al., 2015).
Future Directions
properties
IUPAC Name |
N-[5-chloro-2-oxo-1-[(2-prop-2-enoxyphenyl)methyl]-3H-indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-10-26-18-7-5-4-6-14(18)12-23-17-9-8-15(21)11-16(17)19(20(23)25)22-13(2)24/h3-9,11,19H,1,10,12H2,2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPLAHOFBMTIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=CC=C3OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2979130.png)
![6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2979131.png)



![3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2979138.png)
![2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2979140.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2979145.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide](/img/structure/B2979146.png)
![2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2979147.png)
![2-((2-fluorobenzyl)thio)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2979148.png)
![N4-bicyclo[2.2.1]hept-5-en-2-ylmorpholine-4-carbothioamide](/img/structure/B2979150.png)